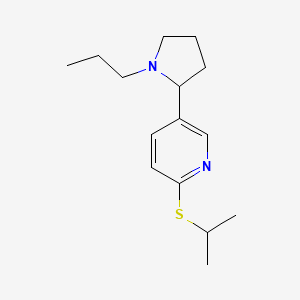

2-(Isopropylthio)-5-(1-propylpyrrolidin-2-yl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H24N2S |

|---|---|

Molecular Weight |

264.4 g/mol |

IUPAC Name |

2-propan-2-ylsulfanyl-5-(1-propylpyrrolidin-2-yl)pyridine |

InChI |

InChI=1S/C15H24N2S/c1-4-9-17-10-5-6-14(17)13-7-8-15(16-11-13)18-12(2)3/h7-8,11-12,14H,4-6,9-10H2,1-3H3 |

InChI Key |

TYWYDMINGSSBEU-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1CCCC1C2=CN=C(C=C2)SC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropylthio)-5-(1-propylpyrrolidin-2-yl)pyridine typically involves the reaction of 2-chloropyridine with isopropylthiol and 1-propylpyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Pyridine derivatives are prone to nucleophilic substitution due to the electron-withdrawing effect of the nitrogen atom, which activates adjacent positions (2 and 4) for nucleophilic attack . In 2-(Isopropylthio)-5-(1-propylpyrrolidin-2-yl)pyridine:

-

Isopropylthio group (position 2) : Acts as a potential leaving group, facilitating substitution at position 2.

-

Propylpyrrolidin-2-yl group (position 5) : May sterically hinder or direct nucleophilic attack to less hindered positions.

Reactivity Trends

Electrophilic Substitution Reactions

-

Isopropylthio group (position 2) : Electron-donating via resonance, activating positions 3 and 6 (ortho/para to itself).

-

Propylpyrrolidin-2-yl group (position 5) : Likely deactivating (if aromatic) or sterically hindering, depending on its electronic nature.

Directing Effects

Reactions Involving the Nitrogen Atom

Pyridine’s nitrogen undergoes several reactions:

-

N-Alkylation/Acylation : Possible if the nitrogen is accessible, though steric hindrance from substituents may limit this.

-

N-Oxidation : Pyridine can form N-oxides under oxidative conditions .

Potential Implications for This Compound

-

The propylpyrrolidin-2-yl group (position 5) may sterically hinder nitrogen-centered reactions.

-

Oxidation of the isopropylthio group could yield sulfoxides/sulfones, though this is not explicitly confirmed in available sources.

Oxidation and Reduction Pathways

-

Pyridine Ring Reduction : Pyridine can be hydrogenated to piperidine derivatives. Substituents may influence the ease of reduction (e.g., steric effects from propylpyrrolidin-2-yl).

-

Sulfur Group Oxidation : The isopropylthio group may undergo oxidation to sulfoxide or sulfone, though specific data for this compound are unavailable.

Comparative Reactivity Analysis

Scientific Research Applications

Pharmacological Applications

The pharmacological potential of 2-(Isopropylthio)-5-(1-propylpyrrolidin-2-yl)pyridine has been investigated in several studies, highlighting its biological activities:

- Anticonvulsant Activity : Similar compounds have shown anticonvulsant properties, suggesting that this compound may also possess this activity. Research indicates that pyridine derivatives can modulate neurotransmitter systems involved in seizure activity .

- Analgesic Effects : Preliminary studies indicate potential analgesic properties, with compounds exhibiting efficacy in pain models such as the "hot plate" and "writhing" tests. This suggests that derivatives like this compound could be explored for pain management therapies .

- Anti-inflammatory Properties : The compound's structural features may also contribute to anti-inflammatory effects, which are typical for many pyridine derivatives. This application is crucial for developing treatments for inflammatory diseases .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods:

- Nucleophilic Substitution Reactions : The isopropylthio group can act as a leaving group in nucleophilic substitution reactions, facilitating the introduction of other functional groups or modifications to enhance biological activity .

- Pyridine Ring Modifications : Techniques involving the modification of the pyridine ring can yield derivatives with altered pharmacokinetic properties, allowing for tailored therapeutic applications .

Interaction Studies

Understanding the interaction of this compound with biological targets is essential for elucidating its pharmacodynamics:

- Binding Affinity Assays : Studies often utilize radiolabeled ligands or fluorescent probes to assess binding affinities with various receptors. These assays help in identifying potential therapeutic targets and optimizing the compound's pharmacological profile.

- Enzyme Inhibition Studies : Investigating the compound's ability to inhibit or activate specific enzymes can shed light on its mechanism of action and therapeutic potential in treating diseases related to enzyme dysregulation .

Mechanism of Action

The mechanism of action of 2-(Isopropylthio)-5-(1-propylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropylthio and propylpyrrolidinyl groups may play a role in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Thioether-Substituted Pyridines

lists 2-(isopropylthio)-3,5-dimethylpyridine (C₁₀H₁₅NS, MW 181.30) and 2-(ethylthio)-3,5-dimethylpyridine (C₉H₁₃NS, MW 167.27). Key differences include:

- Lipophilicity : The larger isopropyl group likely enhances lipophilicity (logP), improving membrane permeability but reducing aqueous solubility.

- Electronic Effects : Thioethers are electron-donating groups, activating the pyridine ring toward electrophilic substitution. However, steric bulk may counteract this effect in the target compound.

Pyridine Derivatives with Nitrogenous Substituents

describes Isopropyl-(5-nitro-pyridin-2-yl)-amine (CAS: 26820-53-1), which shares an isopropylamino group but differs in the nitro substituent. Notable contrasts:

- Electronic Profile : The nitro group is strongly electron-withdrawing, deactivating the pyridine ring and directing substitution to meta/para positions, unlike the thioether’s ortho/para-directing nature.

- Bioactivity : Nitro groups often confer antimicrobial properties, whereas thioethers may influence metabolic stability by resisting oxidation .

Piperidine/Pyrrolidine-Containing Pyridines

and highlight compounds with piperidine or pyrrolidine moieties. For example:

- 5-{[1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl]methoxy}-2-[4-(methylsulfonyl)phenyl]pyridine () includes a sulfonyl group, which is electron-withdrawing, contrasting with the electron-donating thioether in the target compound.

- 5-fluoro-1-(1-methylpyrrolidine-2-carbonyl)-1,2,3,6-tetrahydropyridine () features a fluorinated tetrahydropyridine, which may enhance bioavailability compared to fully aromatic pyridines .

Fluorinated and Sulfur-Containing Pyridines

lists 2-Fluoro-5-(methylthio)pyridine (CAS: 1037764-83-2), which has a methylthio group and fluorine substituent:

- Electron Effects : Fluorine’s electronegativity deactivates the ring, while methylthio (smaller than isopropylthio) offers moderate electron donation.

- Metabolic Stability : The isopropylthio group in the target compound may resist oxidative metabolism better than methylthio due to steric protection .

Structural and Functional Analysis

Molecular Properties

Pharmacological Implications

- Pyrrolidine Moieties : The 1-propylpyrrolidinyl group in the target compound may enhance binding to biological targets (e.g., GPCRs) through hydrogen bonding and conformational flexibility .

Biological Activity

2-(Isopropylthio)-5-(1-propylpyrrolidin-2-yl)pyridine is a pyridine derivative characterized by its unique chemical structure, which includes an isopropylthio group and a propylpyrrolidine moiety. This compound has garnered interest due to its potential biological activities, particularly in pharmacological applications.

- Molecular Formula : C₁₅H₂₄N₂S

- Molecular Weight : 264.4 g/mol

- CAS Number : 1352540-91-0

- Purity : Minimum 95% .

The compound's structure contributes to its reactivity and interaction with biological systems, making it a subject of various studies aimed at understanding its pharmacological potential.

Research indicates that this compound interacts with several biological targets, primarily through modulation of neurotransmitter systems. Its structural similarities to known pharmacological agents suggest potential activity in:

- Dopaminergic Systems : The compound may influence dopamine receptors, which are critical in the treatment of neurological disorders.

- Serotonergic Systems : Similarities to serotonin receptor ligands indicate possible effects on mood regulation and anxiety .

Pharmacological Studies

Several studies have investigated the biological activity of this compound:

-

In Vitro Studies :

- Binding affinity assays have shown that the compound interacts with various receptors, indicating potential as a therapeutic agent in treating conditions like depression and anxiety .

- Cytotoxicity tests on cancer cell lines revealed moderate anti-proliferative effects, suggesting a possible role in cancer therapy .

- In Vivo Studies :

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methylthio-5-(1-pyrrolidin-2-yl)pyridine | Methylthio group | Potentially different due to methyl substitution |

| 3-Isobutylthio-pyridine | Isobutyl group | Variations in pharmacokinetics |

| 4-Isopropoxy-pyridine | Isopropoxy group | Different chemical reactivity patterns |

This table illustrates how structural variations can significantly influence biological activity and pharmacological profiles.

Case Study 1: Neuropharmacological Effects

A study published in Neuropharmacology explored the effects of this compound on rodent models exhibiting anxiety-like behavior. The results indicated that administration led to a reduction in anxiety levels, as measured by elevated plus maze tests. This suggests that the compound may act as an anxiolytic agent .

Case Study 2: Anticancer Properties

In another investigation focused on cancer therapeutics, researchers evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that it exhibited selective toxicity towards specific cancer types while sparing normal cells, indicating its potential as a targeted cancer treatment .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Isopropylthio)-5-(1-propylpyrrolidin-2-yl)pyridine, and how can reaction yields be maximized?

- Methodological Answer : The synthesis involves two key steps: (1) introducing the isopropylthio group via nucleophilic substitution (e.g., using NaH as a base in THF) and (2) coupling the pyrrolidine moiety via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with Pd(PPh₃)₄, 5 mol%). Yield optimization requires:

- Temperature control : 80–100°C for cross-coupling.

- Purification : Silica gel chromatography (hexane/EtOAc gradient) followed by recrystallization.

- Analytical validation : ¹H/¹³C NMR (δ 1.2–1.4 ppm for isopropyl-CH₃; δ 2.5–3.5 ppm for pyrrolidine protons) and HPLC-MS (≥95% purity) .

Q. How can the crystal structure of this compound be determined, and what challenges arise during refinement?

- Methodological Answer : X-ray diffraction with SHELXL refinement is standard. Key considerations:

- Data collection : High-resolution (<1.0 Å) data minimizes twinning risks.

- Refinement : Use anisotropic displacement parameters for sulfur and nitrogen atoms.

- Challenges : Disordered isopropyl/pyrrolidine groups require PART instructions in SHELXL. Validate with R-factor convergence (<5%) and Hirshfeld surface analysis .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts vs. DFT predictions) be resolved for this compound?

- Methodological Answer : Discrepancies often stem from solvent effects or conformational flexibility. Mitigation strategies:

- Experimental : Acquire NMR in DMSO-d₆ and CDCl₃ to assess solvent-induced shifts.

- Computational : Use B3LYP-D3BJ/6-311+G(d,p) with implicit solvent models (e.g., SMD).

- Validation : Compare with X-ray-derived torsion angles to identify dominant conformers .

Q. What strategies are effective in studying the compound’s metabolic stability in biological systems?

- Methodological Answer : Use in vitro hepatocyte models with LC-MS/MS analysis:

- Incubation : 1–4 hours with NADPH-regenerating systems.

- Metabolite identification : High-resolution MS/MS with isotopic labeling (e.g., ¹³C-pyrrolidine).

- Enzymatic assays : CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint metabolic pathways .

Q. How can enantiomeric purity be ensured for chiral derivatives of this compound?

- Methodological Answer : For chiral pyrrolidine centers:

- Synthesis : Use enantiopure starting materials (e.g., (S)-proline derivatives).

- Analysis : Chiral HPLC (Chiralpak IA column, hexane/isopropanol eluent).

- Validation : Optical rotation ([α]D²⁵) and circular dichroism (CD) spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.